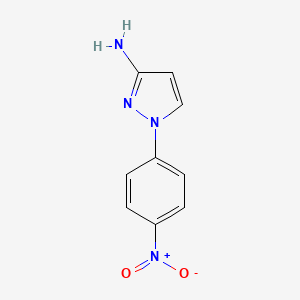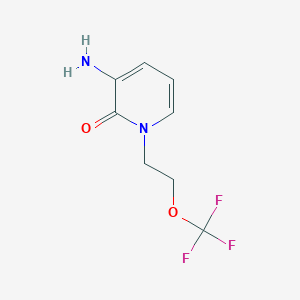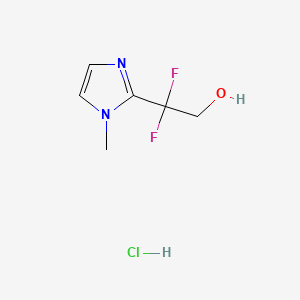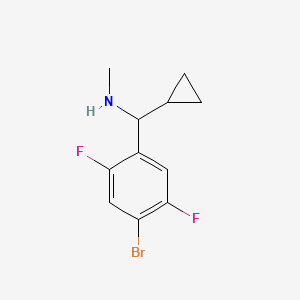
1-(4-bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine is a chemical compound with a unique structure that includes a bromine atom, two fluorine atoms, a cyclopropyl group, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the introduction of the cyclopropyl and N-methylmethanamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The cyclopropyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.
Applications De Recherche Scientifique
1-(4-Bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2,5-difluorophenyl)ethanone: Shares the bromine and fluorine substituents but lacks the cyclopropyl and N-methylmethanamine groups.
1-[(4-Bromo-2,5-difluorophenyl)sulfonyl]pyrrolidine: Contains a sulfonyl group and a pyrrolidine ring, differing in structure and reactivity.
Uniqueness
1-(4-Bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C11H12BrF2N |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
1-(4-bromo-2,5-difluorophenyl)-1-cyclopropyl-N-methylmethanamine |
InChI |
InChI=1S/C11H12BrF2N/c1-15-11(6-2-3-6)7-4-10(14)8(12)5-9(7)13/h4-6,11,15H,2-3H2,1H3 |
Clé InChI |
MQSWWLDNJKPUDQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1CC1)C2=CC(=C(C=C2F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
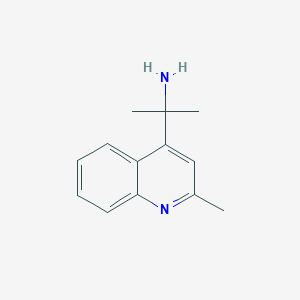

![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)
